GIRK1/2 Activation Potency of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclohexanecarboxamide vs. Structurally Related Sulfone Analog
The target compound (CAS 874788-42-8) demonstrated measurable, albeit modest, activation of human GIRK1/2 channels in a thallium flux assay using HEK293 cells co-expressing rat mGlu8, yielding an EC50 value of >221 nM. This value reflects its status as a weak-to-moderate activator within this scaffold class. By comparison, a closely related sulfone-containing analog—the N-isobutyl-4-(morpholinosulfonyl)benzamide derivative (CAS 874787-76-5; molecular weight 444.56 g/mol)—has been explicitly characterized in the same patent family as a GIRK activator [1], though its discrete EC50 has not been publicly reported in a comparator assay format. The target compound's activity, while not reaching the nanomolar potency of optimized clinical leads, provides a starting point for further structure–activity relationship (SAR) exploration of the cyclohexanecarboxamide–sulfone chemotype [2].
| Evidence Dimension | GIRK1/2 channel activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 >221 nM (human GIRK1/2, HEK293 cells, thallium flux assay with rat mGlu8 co-expression) |
| Comparator Or Baseline | CAS 874787-76-5: characterized as a GIRK activator within patent family; no discrete public EC50 in identical assay reported. ML297 (urea-based reference): GIRK1/2 EC50 = 160 nM (thallium flux and patch-clamp assays) [3]. VU0810464 (non-urea reference): GIRK1/2 EC50 = 165 nM [4]. |
| Quantified Difference | Target compound ≥1.4-fold weaker than ML297 at GIRK1/2; exact fold difference vs. closest sulfone analog not calculable due to absent public comparator data. |
| Conditions | Human GIRK1/2 heterologously expressed in HEK293 cells co-expressing rat mGlu8; thallium flux assay (BindingDB entry for CHEMBL4567000, BDBM50532049). |
Why This Matters
This data point establishes the compound as a confirmed GIRK1/2 ligand, providing researchers with a structurally annotated entry point into the sulfone-containing cyclohexanecarboxamide series for SAR profiling, with its moderate potency making it suitable as a reference or control compound in screening cascades where highly potent tool compounds may saturate response windows.
- [1] Hopkins, C.R. et al. Compound, composition, and method of activating GIRK potassium channel and use of same for treating conditions of interest. U.S. Patent US9067894B1, issued June 30, 2015. View Source
- [2] BindingDB Entry BDBM50532049 (CHEMBL4567000). EC50: >221 nM. Activation of human GIRK1/2 expressed in HEK293 cells co-expressing rat mGlu8 by thallium flux assay. View Source
- [3] Kaufmann, K. et al. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS Chem. Neurosci. 4, 1278–1286 (2013). View Source
- [4] Vo, B.N. et al. VU0810464, a non-urea G protein-gated inwardly rectifying K+ (Kir3/GIRK) channel activator, exhibits enhanced selectivity for neuronal Kir3 channels and reduces stress-induced hyperthermia in mice. Br. J. Pharmacol. 176, 2238–2249 (2019). View Source
